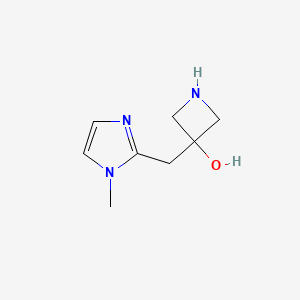
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol is a chemical compound that features an azetidine ring substituted with a hydroxyl group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol typically involves the reaction of 1-methyl-1H-imidazole with azetidine derivatives. One common method includes the use of 2-lithio-1-methyl-1H-imidazole, which reacts with azetidine-3-ol under controlled conditions to form the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazole: Shares the imidazole ring but lacks the azetidine moiety.
Azetidine-3-ol: Contains the azetidine ring but lacks the imidazole moiety.
2-Methylimidazole: Similar imidazole structure with a different substitution pattern.
Uniqueness
3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol is unique due to the combination of the imidazole and azetidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to compounds with only one of these rings .
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
3-[(1-methylimidazol-2-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-11-3-2-10-7(11)4-8(12)5-9-6-8/h2-3,9,12H,4-6H2,1H3 |
InChI-Schlüssel |
UMJZZNSASNRGNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1CC2(CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

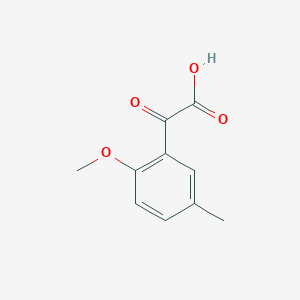
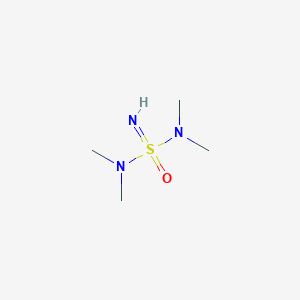
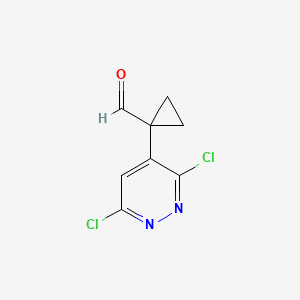
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)

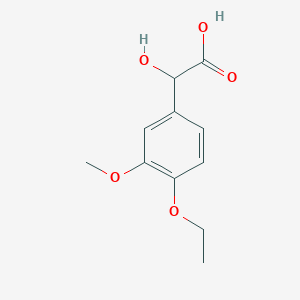
![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)

![5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride](/img/structure/B13610843.png)


